methyl 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate
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Overview
Description
Methyl 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a dichlorophenyl group, and a benzoate ester, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate typically involves multiple steps:
Formation of the Triazole Ring:
Imination Reaction: The triazole derivative is then reacted with an aldehyde (such as 4-formylbenzoate) under acidic or basic conditions to form the imine linkage.
Esterification: The final step involves esterification to introduce the methyl benzoate group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, methyl 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making this compound a candidate for drug development.
Medicine
Medicinally, this compound is explored for its potential therapeutic effects
Industry
In industry, this compound can be used in the synthesis of polymers and advanced materials. Its stability and reactivity make it suitable for creating materials with specific properties, such as enhanced durability or conductivity.
Mechanism of Action
The mechanism of action of methyl 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((E)-{[3-(3-isopropoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate
- Methyl 4-((E)-{[3-(4-ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate
Uniqueness
Compared to similar compounds, methyl 4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate is unique due to the presence of the dichlorophenyl group, which can enhance its binding affinity and specificity to biological targets. This makes it a more potent candidate in drug development and other applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C17H12Cl2N4O2S |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
methyl 4-[(E)-[3-(2,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate |
InChI |
InChI=1S/C17H12Cl2N4O2S/c1-25-16(24)11-4-2-10(3-5-11)9-20-23-15(21-22-17(23)26)13-7-6-12(18)8-14(13)19/h2-9H,1H3,(H,22,26)/b20-9+ |
InChI Key |
FRHHWAXXQQJXPQ-AWQFTUOYSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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